4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a methacrylate group, which is commonly used in polymer chemistry, and a nonafluorobutyl sulfonyl group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. One common method includes the reaction of 4-aminobutyl methacrylate with nonafluorobutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The ester linkage in the methacrylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Substituted methacrylate derivatives.
Polymerization: Polymers with tailored properties for specific applications.
Hydrolysis: Methacrylic acid and corresponding alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate finds applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate involves its interaction with specific molecular targets. The nonafluorobutyl sulfonyl group imparts hydrophobic and lipophobic properties, which can influence the compound’s behavior in various environments. The methacrylate group allows for polymerization, leading to the formation of materials with tailored properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl acetate: Contains an acetate group instead of a methacrylate group.
Uniqueness
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate is unique due to its combination of a methacrylate group and a nonafluorobutyl sulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and material science .
Eigenschaften
CAS-Nummer |
67906-39-2 |
---|---|
Molekularformel |
C13H16F9NO4S |
Molekulargewicht |
453.32 g/mol |
IUPAC-Name |
4-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16F9NO4S/c1-8(2)9(24)27-7-5-4-6-23(3)28(25,26)13(21,22)11(16,17)10(14,15)12(18,19)20/h1,4-7H2,2-3H3 |
InChI-Schlüssel |
GJCCTHAVFKJHMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.